molecular formula C11H16N6O2S B2387211 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine CAS No. 2034234-53-0

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine

Cat. No.: B2387211
CAS No.: 2034234-53-0
M. Wt: 296.35
InChI Key: JCMMPGRIUXDGKI-UHFFFAOYSA-N
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Description

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound features a unique structure combining an imidazole ring with a pyrazine ring, making it a versatile molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is a promising route for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine ring may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of chemical and biological properties.

    Pyrazine: A six-membered ring containing two nitrogen atoms, used in various chemical and pharmaceutical applications.

Uniqueness

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine is unique due to its combined imidazole and pyrazine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in multiple fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-[1-[2-(dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)15-6-8-17-7-5-14-11(17)10-9-12-3-4-13-10/h3-5,7,9,15H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMPGRIUXDGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C=CN=C1C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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